molecular formula C22H22N2O4S B320168 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

Cat. No.: B320168
M. Wt: 410.5 g/mol
InChI Key: ARMINRLZJNQXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a synthetic organic compound with a complex molecular structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-[(ethylanilino)sulfonyl]phenylamine: This intermediate is synthesized by reacting 4-nitrobenzenesulfonyl chloride with ethylaniline under controlled conditions.

    Formation of 2-phenoxyacetyl chloride: This intermediate is prepared by reacting phenoxyacetic acid with thionyl chloride.

    Final Coupling Reaction: The two intermediates are then coupled under specific conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

  • N-{4-[(methylthio)phenyl]sulfonyl}phenylacetamide
  • N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxyacetamide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H22N2O4S/c1-2-24(19-9-5-3-6-10-19)29(26,27)21-15-13-18(14-16-21)23-22(25)17-28-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,23,25)

InChI Key

ARMINRLZJNQXIS-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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